3,5-Diaminonitrobenzene

Catalog No.
S661428
CAS No.
5042-55-7
M.F
C6H7N3O2
M. Wt
153.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Diaminonitrobenzene

CAS Number

5042-55-7

Product Name

3,5-Diaminonitrobenzene

IUPAC Name

5-nitrobenzene-1,3-diamine

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C6H7N3O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,7-8H2

InChI Key

DFWXYHZQNLIBLY-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1N)[N+](=O)[O-])N

Canonical SMILES

C1=C(C=C(C=C1N)[N+](=O)[O-])N

Organic Synthesis

Application: 5-Nitrobenzene-1,3-diamine is used in the synthesis of nitroarenes by oxidation of aryl amines . Nitroarenes are versatile building blocks for the synthesis of relevant chemicals, including pharmaceuticals, dyes, materials, and perfumes .

Method of Application: The direct oxidation of primary amines represents an attractive alternative route for the synthesis of nitro derivatives . This protocol was applied to the synthesis of nitrobenzene, 1-chloro-4-nitrobenzene, and 1,4-dinitrobenzene .

Results: The yields for the synthesis of nitrobenzene, 1-chloro-4-nitrobenzene, and 1,4-dinitrobenzene were 66%, 92%, and 68% respectively .

Agrochemical Development

Application: 5-Nitrobenzene-1,3-diamine finds its way into the realm of agrochemical development . Its integration into the synthesis of advanced crop protection agents contributes to the creation of more potent and selective pesticides .

Material Science

Application: 3,5-Diaminonitrobenzene is used in the synthesis of homopolyimides based on 3,5-diaminobenzoic acid . These polymers show properties useful in modern high-tech areas: thermal stability, high mechanical characteristics at elevated and low temperatures, and radiation resistance .

Method of Application: Homopolyimides based on 3,5-diaminobenzoic acid and different tetracarboxylic acid dianhydrides have been synthesized by one-step high-temperature polycondensation in N-methyl-2-pyrrolidone .

Results: The effect of the dianhydride structure on the properties of the obtained polymers has been studied and the possibility of their use in situ to manufacture highly thermostable primary coatings for quartz waveguides has been shown .

3,5-Diaminonitrobenzene, with the chemical formula C₆H₇N₃O₂, is an aromatic compound characterized by two amino groups and one nitro group attached to a benzene ring. It appears as a yellow crystalline solid at room temperature and has a melting point of approximately 162 °C. The compound is notable for its unique structure, which includes both electron-donating (amino) and electron-withdrawing (nitro) groups, making it an interesting subject for various chemical and biological studies .

Due to its functional groups:

  • Reduction Reactions: The nitro group can be reduced to an amine under certain conditions, which can lead to the formation of different derivatives.
  • Substitution Reactions: The amino groups can undergo electrophilic aromatic substitution, allowing for further functionalization of the benzene ring.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

These reactions highlight the compound's versatility in synthetic organic chemistry .

3,5-Diaminonitrobenzene can be synthesized through several methods:

  • Reduction of 3,5-Dinitroaniline: This involves reducing the nitro groups of 3,5-dinitroaniline using reducing agents such as iron or zinc in acidic conditions.
  • Ammonolysis of Chloronitrobenzene: Chloronitrobenzene can be treated with ammonia to yield 3,5-diaminonitrobenzene after subsequent reduction steps .
  • Byproduct Formation: It is also formed as a byproduct during the synthesis of other compounds like 2,4,6-trinitrotoluene (TNT) .

3,5-Diaminonitrobenzene has various applications in different fields:

  • Dyes and Pigments: It is used as an intermediate in the production of azo dyes and other coloring agents.
  • Pharmaceuticals: Its derivatives are explored for potential use in medicinal chemistry due to their biological activities.
  • Research: The compound serves as a model for studying reaction mechanisms and properties of similar aromatic compounds .

Several compounds share structural similarities with 3,5-diaminonitrobenzene. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
3-NitroanilineC₆H₆N₂O₂Contains only one nitro group; primarily used in dye synthesis.
4-NitroanilineC₆H₆N₂O₂Similar structure but differs in the position of the nitro group; used in similar applications as 3-nitroaniline.
2,4-DiaminotolueneC₇H₈N₂Contains a toluene backbone; used in the production of polyurethane foams.
o-PhenylenediamineC₆H₄N₂An important precursor for heterocyclic compounds; lacks nitro groups.
p-PhenylenediamineC₆H₄N₂Similar to o-phenylenediamine but differs in positioning; used in rubber processing .

The presence of both amino and nitro groups in 3,5-diaminonitrobenzene distinguishes it from these similar compounds, providing unique reactivity and potential applications.

XLogP3

1.4

UNII

0O8F5J46MV

Other CAS

5042-55-7

Wikipedia

5-nitro-m-phenylenediamine

General Manufacturing Information

1,3-Benzenediamine, 5-nitro-: INACTIVE

Dates

Modify: 2023-08-15

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